4-(2-Aminoethyl)-6-methylpyridin-2-OL
Description
4-(2-Aminoethyl)-6-methylpyridin-2-OL is a pyridine derivative featuring a hydroxyl group at position 2, a methyl group at position 6, and a 2-aminoethyl substituent at position 4 (Figure 1). This compound combines aromatic, hydroxyl, and amino functionalities, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
1393551-97-7 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 |
IUPAC Name |
4-(2-aminoethyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(2-3-9)5-8(11)10-6/h4-5H,2-3,9H2,1H3,(H,10,11) |
InChI Key |
WUWWKXXHNAAVPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1)CCN |
Canonical SMILES |
CC1=CC(=CC(=O)N1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine Family
(a) 3-Amino-6-methylpyridin-2-ol
- Structure: Differs in the position of the amino group (position 3 vs. 4) and lacks the ethyl chain in the amino substituent.
(b) 4-(2-Aminoethyl)pyridine
- Structure : Lacks the hydroxyl and methyl groups present in the target compound.
- Applications: Used in coordination chemistry due to its aminoethyl-pyridine backbone, which can act as a bidentate ligand.
(c) 3-Amino-5-methoxypyridin-4-ol•2HCl
- Structure: Contains methoxy and hydroxyl groups at positions 5 and 4, respectively, with an amino group at position 3.
- Relevance : Listed in a pyridine derivatives catalog (), this compound’s methoxy group may enhance electron density on the pyridine ring, contrasting with the methyl group in the target compound.
Functional Analogues in Heterocyclic Chemistry
(a) Nitrophenylbenzimidazole Derivatives
- Structure : Benzimidazole core with nitro and sulfonyl groups ().
- Bioactivity : Demonstrated superior antifungal activity compared to the commercial agent carbendazim. While structurally distinct from pyridines, the presence of nitro groups highlights the importance of electron-withdrawing substituents in bioactivity.
(b) Imidazole-Based Fungicides
- Structure : Imidazole derivatives (e.g., clotrimazole) with substituted aromatic rings.
- Applications: Widely used as antifungal agents (). The target compound’s aminoethyl and hydroxyl groups could mimic hydrogen-bonding interactions seen in imidazole drugs, though direct comparisons are speculative.
Data Table: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
